molecular formula C20H23F2N3O B15119926 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline

Cat. No.: B15119926
M. Wt: 359.4 g/mol
InChI Key: HMZUVSHLWGYZIK-UHFFFAOYSA-N
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Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline is an organic compound that features a quinoline core substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline typically involves the following steps:

    Formation of 4,4-Difluoropiperidine-1-carbonyl chloride: This intermediate is prepared by reacting 4,4-difluoropiperidine with thionyl chloride in an anhydrous organic solvent.

    Coupling Reaction: The 4,4-difluoropiperidine-1-carbonyl chloride is then reacted with piperidine under basic conditions to form the piperidin-1-yl derivative.

    Quinoline Coupling: Finally, the piperidin-1-yl derivative is coupled with quinoline under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropiperidine-1-sulfonyl chloride: Another derivative of 4,4-difluoropiperidine with different functional groups.

    4,4-Difluoropiperidine: The parent compound without additional substituents.

    2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide: A structurally similar compound with an acetamide group.

Uniqueness

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications.

Properties

Molecular Formula

C20H23F2N3O

Molecular Weight

359.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(1-quinolin-2-ylpiperidin-4-yl)methanone

InChI

InChI=1S/C20H23F2N3O/c21-20(22)9-13-25(14-10-20)19(26)16-7-11-24(12-8-16)18-6-5-15-3-1-2-4-17(15)23-18/h1-6,16H,7-14H2

InChI Key

HMZUVSHLWGYZIK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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